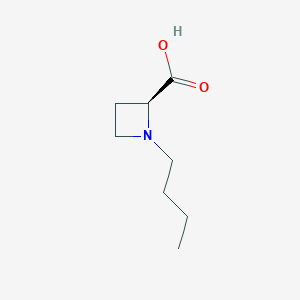![molecular formula C6H9BN2O2 B15072226 (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid CAS No. 1876473-42-5](/img/structure/B15072226.png)
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is a heterocyclic compound that contains both imidazole and pyrrole rings fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid typically involves the condensation of 1H-imidazole with acrolein, followed by subsequent reactions to introduce the boronic acid moiety . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of applications in medicinal chemistry.
Pyrrolo[1,2-a]imidazoles: These are closely related compounds with similar chemical properties and applications.
Uniqueness
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is unique due to the presence of the boronic acid moiety, which imparts distinct chemical reactivity and potential for forming boron-containing compounds. This makes it particularly valuable in the development of new materials and as a versatile intermediate in organic synthesis .
Properties
CAS No. |
1876473-42-5 |
|---|---|
Molecular Formula |
C6H9BN2O2 |
Molecular Weight |
151.96 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylboronic acid |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4,10-11H,1-3H2 |
InChI Key |
BMBFFHUQGZQFKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C2N1CCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


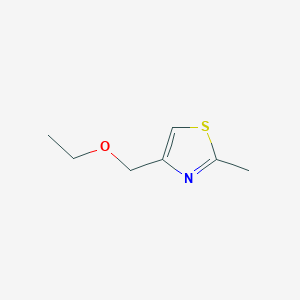
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)

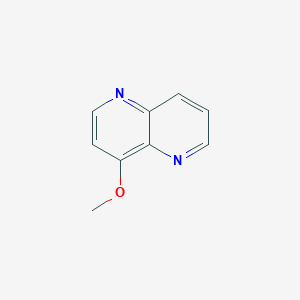

![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
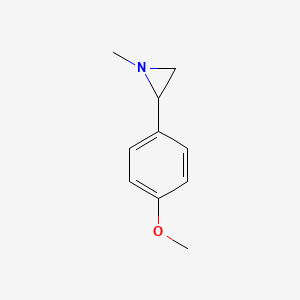

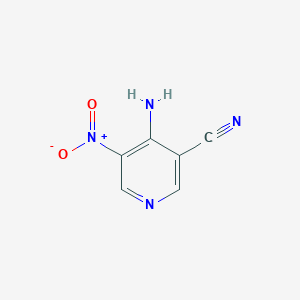

![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
